molecular formula C21H21ClN6OS B2685252 1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1206988-02-4

1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2685252
CAS No.: 1206988-02-4
M. Wt: 440.95
InChI Key: BMCHWYVVDQLGQO-UHFFFAOYSA-N
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Description

Key substituents include:

  • 1-(4-Chlorophenyl): Enhances lipophilicity and influences steric interactions.
  • 4-Morpholino: Improves solubility and modulates electronic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6OS/c22-15-3-5-16(6-4-15)28-20-18(14-24-28)19(27-9-11-29-12-10-27)25-21(26-20)23-8-7-17-2-1-13-30-17/h1-6,13-14H,7-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHWYVVDQLGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)Cl)NCCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C21H21ClN6OSC_{21}H_{21}ClN_{6}OS and a molecular weight of 440.95 g/mol, this compound is characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Pyrazolo[3,4-d]pyrimidine Core : This bicyclic structure is known for its diverse biological activities, including anti-inflammatory and antiviral properties.
  • Morpholine Group : This cyclic amine enhances the solubility and bioavailability of the compound.
  • Chlorophenyl and Thiophenyl Substituents : These aromatic rings are often associated with increased potency in biological assays.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various viral infections by inhibiting viral replication processes. In particular, research highlights that modifications at the C-2 and N-3 positions can enhance reverse transcriptase inhibitory activity significantly compared to standard antiviral agents like nevirapine .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting potential utility in treating neuroinflammatory conditions such as Parkinson's disease. The mechanism involves the suppression of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

ModificationEffect on Activity
Substitution at C-2Enhances antiviral potency
Variation in thiophene positionAlters anti-inflammatory efficacy
Morpholine ring modificationsAffects solubility and overall bioactivity

Case Studies

  • Neuroprotection in Parkinson's Disease : A study evaluated the neuroprotective effects of similar pyrazolo[3,4-d]pyrimidines in a mouse model of Parkinson's disease. The results showed that treatment with these compounds reduced microglial activation and improved behavioral outcomes in MPTP-induced neurotoxicity models .
  • Antiviral Efficacy Against HIV : Another investigation assessed the antiviral efficacy of related compounds against HIV strains. The findings indicated that certain derivatives exhibited EC50 values significantly lower than those of existing treatments, showcasing their potential as effective HIV inhibitors .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's efficacy against various viral infections. For instance, it has shown strong antiviral activity against HIV-1 and other viruses.

  • Efficacy Against HIV : The compound demonstrated an IC50 value of 1.1 µM against delavirdine-resistant strains, indicating its potential as a treatment option for resistant HIV variants .
  • Mechanism of Action : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit reverse transcriptase, a critical enzyme in the viral replication cycle, making this compound a candidate for further development as an antiviral agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Targeting Specific Pathways : The presence of the thiophene moiety enhances its interaction with cellular targets involved in cancer progression, suggesting a multi-target approach to cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
4-Chlorophenyl GroupEnhances binding affinity to targets
Morpholino SubstituentIncreases solubility and bioavailability
Thiophene RingContributes to antiviral and anticancer activity

This table summarizes how different structural components contribute to the biological activity of the compound.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Antiviral Activity : A study published in 2024 reported that derivatives of pyrazolo compounds exhibited significant antiviral activity against multiple strains of HIV and other viruses, with particular emphasis on their ability to overcome resistance mechanisms .
  • Anticancer Research : Another study focused on the anticancer properties of similar compounds, revealing that modifications to the pyrazolo structure led to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be further optimized for clinical use .

Chemical Reactions Analysis

Formation of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation reactions. A typical protocol involves:

  • Reactants : 4-chlorophenylhydrazine, cyanamide derivatives, and morpholine-based precursors.

  • Conditions : Acidic or basic catalysis (e.g., HCl, K₂CO₃) at 80–100°C for 6–12 hours.

Functionalization at the 6-Amino Position

The 6-amino group undergoes nucleophilic substitution to introduce the thiophen-2-yl ethyl moiety:

  • Reactants : 2-(thiophen-2-yl)ethylamine.

  • Conditions : DMF solvent, DIEA (N,N-diisopropylethylamine) as base, 60°C for 4–8 hours.

Morpholino Group Incorporation

The morpholine ring is introduced via:

  • Reactants : Morpholine derivatives (e.g., 2,6-dimethylmorpholine).

  • Conditions : Pd-catalyzed coupling or direct alkylation under inert atmosphere .

Key Chemical Reactions and Optimization

The compound participates in reactions critical for its derivatization and biological activity:

Reaction Type Conditions Key Observations Yield
Nucleophilic Substitution DMF, DIEA, 60°CSelective functionalization at the 6-amino group with minimal side products.72–85%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°CEnables introduction of aryl/heteroaryl groups at the 4-chlorophenyl position.65–78%
Oxidation mCPBA (meta-chloroperbenzoic acid)Oxidizes sulfur-containing groups (e.g., thioethers) to sulfones for enhanced stability .55–60%

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates attack by nucleophiles (e.g., amines) at the 6-position. This reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the amine.

  • Attack on the electrophilic carbon adjacent to the pyrimidine nitrogen .

Pd-Catalyzed Cross-Couplings

Suzuki-Miyaura couplings exploit the 4-chlorophenyl group’s halogen atom for cross-coupling with boronic acids. The morpholino group remains inert under these conditions due to steric protection.

Stability and Degradation Reactions

The compound exhibits stability in acidic media (pH 2–6) but undergoes hydrolysis under strongly basic conditions (pH > 10):

  • Degradation Pathway : Cleavage of the morpholino-ethyl bond via SN2 mechanism.

  • Products : Morpholine and pyrazolo[3,4-d]pyrimidine fragments.

Biochemical Interactions

While not a traditional "chemical reaction," the compound’s interaction with kinase active sites involves:

  • Hydrogen bonding : Between the pyrimidine N1 and kinase hinge residues.

  • Hydrophobic interactions : The 4-chlorophenyl and thiophen-2-yl groups occupy hydrophobic pockets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents and hypothesized properties of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(4-ClPh), 4-morpholino, N-(2-(thiophen-2-yl)ethyl) Moderate logP (thiophene increases lipophilicity), potential kinase inhibition N/A
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-(4-ClPh), N-benzyl Higher logP (benzyl vs. thiophene ethyl), reduced solubility
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-(3-Cl-4-MePh), 4-morpholinoethyl Altered steric effects (meta-substitution), similar solubility
1-[(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl]-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Thieno[3,2-d]pyrimidine Chloro, morpholino, tetrahydrofuran-piperidine Enhanced solubility (tetrahydrofuran), potential for CNS penetration
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Pyrimidine 4-Morpholinophenyl, 6-aryl Simpler scaffold, antimicrobial activity reported

Physicochemical and Pharmacokinetic Considerations

  • logP : The target compound’s logP is expected to be ~3–4 (thiophene contributes +1.5 vs. benzyl’s +2.0) .
  • Solubility: Morpholino and amine groups improve aqueous solubility, critical for bioavailability .
  • Metabolic Stability: Thiophene rings may pose metabolic liabilities (e.g., oxidation), whereas morpholino groups are generally stable .

Q & A

Q. What are the established synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyrimidin-2-amines are synthesized via refluxing substituted benzaldehydes with morpholine and formaldehyde in ethanol under reduced pressure . Optimization includes adjusting molar ratios (e.g., 1:1:2 for amine, morpholine, and formaldehyde) and reflux duration (8–12 hours). Crystallization in ethanol (95%) improves purity. Monitoring by TLC and adjusting pH during workup minimizes byproducts .

Q. How are structural features of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography to resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine core) .
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., calculated vs. observed m/z within 0.001 Da) .

Q. What preliminary biological screening methods are recommended to assess antimicrobial activity?

  • Methodological Answer : Employ agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (1–100 µg/mL) and measure inhibition zones. MIC values are determined via broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, introducing the 4-chlorophenyl group at N1 requires prior protection of the pyrimidine N3 position using Boc anhydride. Lithiation at −78°C with LDA ensures selective substitution at the 6-amine position . Computational modeling (DFT) predicts reactive sites based on electron density maps .

Q. What strategies resolve spectral overlaps in NMR analysis of complex pyrimidine derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., morpholine vs. thiophene protons). For example, HSQC correlates δ 3.6–3.8 ppm (morpholine CH₂) with carbon shifts at δ 50–55 ppm. Solvent suppression (DMSO-d₆) and variable-temperature NMR (25–60°C) reduce signal broadening caused by hydrogen bonding .

Q. How do substituent modifications (e.g., morpholine vs. piperidine) impact biological activity, and how are contradictions in SAR resolved?

  • Methodological Answer : Systematic SAR studies compare logP, hydrogen-bond donors, and steric bulk. For example, replacing morpholine with piperidine increases lipophilicity (logP +0.5) but reduces solubility. Contradictions arise when antimicrobial activity varies despite similar logP; this may reflect target-specific interactions (e.g., binding to bacterial topoisomerase IV vs. gyrase). Use molecular docking (AutoDock Vina) to validate binding poses .

Q. What advanced techniques are used to study enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) measures real-time binding kinetics (KD, kon/koff) to targets like kinases or proteases.
  • Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM resolves structural changes in enzyme-compound complexes at near-atomic resolution .

Q. How can synthetic byproducts be minimized in large-scale reactions, and what purification methods are optimal?

  • Methodological Answer :
  • Flow chemistry reduces side reactions (e.g., dimerization) by precise control of residence time and temperature.
  • Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted amines.
  • Recrystallization in mixed solvents (e.g., EtOH/H₂O 7:3) enhances purity (>98%) .

Data Analysis & Interpretation

Q. How are discrepancies in antimicrobial activity data between similar derivatives analyzed?

  • Methodological Answer : Perform multivariate analysis (PCA or PLS-DA) to correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity. Outliers may indicate unaccounted factors (e.g., membrane permeability). Validate via MIC ratio testing (e.g., compound A vs. B at 1:1–1:10 ratios) to identify synergistic/antagonistic effects .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

  • Methodological Answer :
    Use ADMET Predictor or Schrödinger QikProp to estimate:
  • Cytochrome P450 inhibition (IC₅₀ for CYP3A4/CYP2D6).
  • hERG channel binding (risk of cardiotoxicity).
  • MetaSite identifies probable metabolic hotspots (e.g., morpholine N-oxidation) .

Experimental Design

Q. How to design a study to evaluate dual-target inhibition (e.g., kinase and protease) using this compound?

  • Methodological Answer :
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to a E3 ligase ligand (e.g., lenalidomide) via a PEG linker. Validate degradation efficiency (Western blot for target proteins) and specificity (off-target screening via proteomics) .
  • Kinase Profiling Panels (Eurofins) test inhibition across 100+ kinases at 1 µM.

Q. What in vitro models are suitable for assessing cytotoxicity and selectivity in cancer research?

  • Methodological Answer :
    Use NCI-60 cell lines for broad-spectrum screening. For selectivity, compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293). Include apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .

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